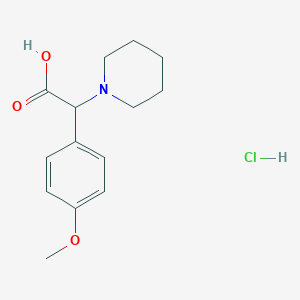

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride

Description

Systematic nomenclature and structural identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound's primary name reflects its core structural components: a central acetic acid backbone (C-COOH) substituted at the alpha position with both a 4-methoxyphenyl group and a 1-piperidyl group. Alternative systematic names found in chemical databases include 2-(4-methoxyphenyl)-2-piperidin-1-ylacetic acid and (4-methoxy-phenyl)-piperidin-1-yl-acetic acid hydrochloride, demonstrating the various acceptable nomenclature approaches for this compound.

The structural identification reveals a complex molecular architecture characterized by specific stereochemical considerations. The compound contains a quaternary carbon center at the alpha position of the acetic acid moiety, where both the aromatic 4-methoxyphenyl substituent and the saturated piperidine ring system are attached. The presence of the methoxy group (-OCH3) at the para position of the phenyl ring provides additional functionality and influences the compound's electronic properties. The piperidine ring adopts a chair conformation in its most stable state, contributing to the overall three-dimensional structure of the molecule.

Table 1: Molecular Properties of this compound

The compound's structural complexity extends beyond its basic connectivity pattern to include important conformational aspects. The alpha-disubstituted acetic acid structure creates a chiral center, though the compound as typically synthesized and studied exists as a racemic mixture. The spatial arrangement of the 4-methoxyphenyl and piperidine substituents around this central carbon significantly influences the compound's chemical reactivity and potential biological activity patterns.

Historical context in heterocyclic chemistry research

The development of this compound must be understood within the broader historical context of piperidine chemistry research, which has evolved significantly over the past century. Piperidine-containing compounds have represented one of the most important synthetic medicinal blocks for drug construction, with their synthesis becoming increasingly widespread in pharmaceutical research. The specific structural motif combining piperidine rings with substituted phenylacetic acid derivatives emerged from systematic investigations into central nervous system active compounds during the mid-20th century.

Historical research into heterocyclic compounds containing piperidine moieties gained momentum following early discoveries of their biological activity profiles. The scientific literature indicates that more than 7000 piperidine-related papers were published during the last five years according to chemical databases, demonstrating the sustained interest in this class of compounds. The development of specific synthetic methodologies for creating piperidine-derived acetic acid analogs represented a significant advancement in heterocyclic chemistry, enabling researchers to explore structure-activity relationships systematically.

The emergence of this compound as a compound of interest coincided with broader research initiatives focused on understanding the conformational requirements for biological activity in piperidine-based molecules. Research investigations revealed that the central core of piperidine-containing molecules primarily acts as a scaffold to correctly orientate binding groups, suggesting that systematic modifications of the phenylacetic acid portion could yield compounds with varied activity profiles. This understanding led to increased synthetic efforts directed toward compounds like this compound.

The historical development of synthetic methodologies for accessing piperidine derivatives has included various approaches ranging from traditional cyclization reactions to modern metal-catalyzed processes. Recent advances in piperidine synthesis have encompassed intra- and intermolecular reactions leading to the formation of various piperidine derivatives, with particular emphasis on stereoselective methods. These methodological developments have enabled the efficient synthesis of complex piperidine-derived acetic acid analogs, including this compound.

Position within piperidine-derived acetic acid analogs

This compound occupies a distinctive position within the broader family of piperidine-derived acetic acid analogs, serving as both a structural prototype and a synthetic intermediate for related compounds. The compound shares fundamental structural features with ritalinic acid and its derivatives, which represent core structures in the phenylpiperidylacetic acid class. Ritalinic acid, systematically named 2-phenyl-2-(piperidin-2-yl)acetic acid, demonstrates the basic connectivity pattern that defines this chemical family, while this compound represents a modified variant with altered substitution patterns.

The positioning of the piperidine ring attachment distinguishes this compound from closely related analogs. While ritalinic acid contains the piperidine ring attached at the 2-position, this compound features attachment at the 1-position (nitrogen atom) of the piperidine ring. This structural modification significantly alters the compound's conformational properties and potential biological activity profile. The presence of the 4-methoxy substituent on the phenyl ring further differentiates this compound from unsubstituted phenylpiperidylacetic acid derivatives.

Table 2: Structural Comparison of Related Piperidine-Acetic Acid Compounds

The compound's position within piperidine-derived acetic acid analogs also reflects its role in structure-activity relationship studies. Research investigations have established that the aryl and acyl substituents in the phenylpiperidine series are functionally significant, with systematic modifications leading to compounds with varying biological activity profiles. The specific combination of 4-methoxyphenyl substitution with 1-piperidyl attachment in this compound provides researchers with a unique structural variant for exploring these relationships.

Contemporary synthetic approaches to piperidine-derived acetic acid analogs have increasingly focused on developing efficient routes to compounds like this compound. The compound serves as an important synthetic target for demonstrating methodological advances in heterocyclic chemistry, particularly in the development of stereoselective synthesis techniques. Its structural complexity makes it an appropriate test case for evaluating new synthetic methodologies while its relationship to biologically active compounds provides practical motivation for its preparation.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-piperidin-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-18-12-7-5-11(6-8-12)13(14(16)17)15-9-3-2-4-10-15;/h5-8,13H,2-4,9-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOQKLOSWHIDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The synthesis of the core intermediate typically starts from methoxyphenylacetic acid derivatives, which are obtained via esterification and subsequent hydrolysis or direct substitution reactions.

Key Steps

- Esterification : Methoxyphenylacetic acid is esterified using alcohols (e.g., methanol) in the presence of acid catalysts such as sulfuric acid or hydrochloric acid, forming methyl or other alkyl esters.

- Hydrolysis/Acidification : The ester is hydrolyzed under acidic conditions to yield the free acid, often using hydrochloric acid at pH 1-2, as indicated in patent CN106554266B.

Research Findings

- The method involves acidification of methoxyphenylacetate derivatives with hydrochloric acid (preferably 36% aqueous HCl) to produce the acid in high yield.

- The process avoids extensive post-treatment steps, favoring direct acidification after esterification, which simplifies manufacturing.

Data Table: Esterification and Hydrolysis Conditions

| Step | Reagents | Catalyst | Solvent | pH/Conditions | Yield/Remarks |

|---|---|---|---|---|---|

| Esterification | Methanol | Sulfuric acid | - | Reflux, 5-50 hrs | High yield, simple process |

| Hydrolysis | Hydrochloric acid | - | Water | pH 1-2 | Efficient conversion to acid |

Reduction of the Intermediate to the Piperidyl Derivative

Method Overview

The key step involves reducing the pyridine ring to a piperidine ring, crucial for subsequent salt formation.

Research Findings

- Traditional methods utilize noble metal catalysts such as platinum or rhodium under high hydrogen pressure, which are costly and environmentally burdensome.

- Alternative catalysts like palladium on carbon (Pd/C) are preferred due to cost-effectiveness and milder conditions, as detailed in U.S. Pat. No. 7,459,467.

Reduction Conditions

- Catalyst : Palladium on carbon (Pd/C)

- Solvent : Acidic medium, such as glacial acetic acid or aqueous acetic acid, avoiding high-cost noble metals.

- Temperature & Pressure : 50-70°C under hydrogen pressure (~4-5 Kg/cm²)

- Duration : 12-18 hours for complete reduction

Research Findings

- Reduction in acid medium prevents catalyst poisoning and simplifies workup.

- The process yields high purity piperidyl derivatives with minimal erythro-isomer formation, which is critical for downstream steps.

Data Table: Hydrogenation Parameters

| Parameter | Condition | Remarks |

|---|---|---|

| Catalyst | Pd/C | Cost-effective alternative |

| Solvent | Glacial acetic acid | Environmentally friendly |

| Temperature | 50-70°C | Optimized for selectivity |

| Hydrogen pressure | 4-5 Kg/cm² | Ensures complete reduction |

| Time | 12-18 hours | Complete conversion |

Formation of the Acid Chloride or Salt

Method Overview

Post-reduction, the free acid or amine derivatives are converted into hydrochloride salts via acid treatment, typically using hydrochloric acid in alcohols or aqueous solutions.

Research Findings

Data Table: Salt Formation Conditions

| Step | Reagents | Temperature | Duration | Purity/Yield |

|---|---|---|---|---|

| Salt formation | Alcoholic HCl | 5-10°C | 10-15 min | >99.7% purity, 73% yield |

One-Pot Synthesis Approach

Method Overview

Recent advances favor a one-pot synthesis from the reduced intermediate to the hydrochloride salt, minimizing purification steps and solvent use.

Research Findings

- The process involves hydrogenation, followed by in-situ esterification and salt formation, all in a single reactor.

- Catalysts like Pd/C are used in acid media, with controlled temperature and pH adjustments, significantly reducing process time and cost.

- This method avoids the use of expensive noble metal catalysts like platinum or rhodium, which are less economical for large-scale production.

Advantages

- Reduced operational steps.

- Lower solvent and catalyst costs.

- Environmentally friendly due to less effluent.

- Higher overall yield (>99%).

Process Parameters Summary

| Stage | Reagents | Conditions | Key Benefits |

|---|---|---|---|

| Hydrogenation | Pd/C | 50-70°C, 12-18 hrs | Cost-effective, high purity |

| Esterification | Methanol + catalyst | Reflux, 25-50 hrs | Simplifies process |

| Salt formation | Alcoholic HCl | 5-10°C, 10-15 min | High purity, minimal steps |

Notes on Industrial Scalability

- The process emphasizes cost reduction by replacing noble metal catalysts with palladium on carbon and eliminating high-pressure noble metal hydrogenation.

- The use of acidic solvents (e.g., hydrochloric acid in alcohols) simplifies recovery and reduces effluent treatment costs.

- The one-pot strategy enhances process efficiency, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride is used in a variety of scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving receptor binding and enzyme inhibition.

Medicine: Potential therapeutic applications due to its pharmacological properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-methoxyphenyl group in the target compound distinguishes it from analogs like 9a (acetylphenyl) and 9b (cyanophenyl). Electron-donating groups (e.g., methoxy) may reduce electrophilicity compared to electron-withdrawing groups (e.g., cyano), impacting reactivity and biological interactions .

- Synthetic Yields: Analog 9b achieved a higher yield (65%) than 9a (45%), likely due to the nucleophilic aromatic substitution efficiency with 4-fluorobenzonitrile versus 4-fluoroacetophenone .

- Salt Forms : The hydrochloride salt in the target compound mirrors pharmaceutical derivatives like methylphenidate metabolites (), enhancing water solubility compared to free-base forms .

Physicochemical and Pharmacological Properties

- The target compound’s methoxy group may modulate enzyme binding affinity .

- Stability: Electron-rich aromatic systems (e.g., methoxyphenyl) may resist oxidative degradation compared to electron-deficient systems like cyanophenyl .

Mechanistic Insights from Related Reactions

- Reactivity : highlights that substituents on aromatic rings influence reaction pathways. The methoxy group’s electron-donating nature may stabilize intermediates in synthetic routes, contrasting with electron-withdrawing groups that accelerate electrophilic attacks .

Biological Activity

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its unique structural characteristics and biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClN\O

- Molecular Weight : 255.73 g/mol

Pharmacological Profile

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Antidepressant Activity : The compound has shown promise as a potential antidepressant through modulation of serotonergic and noradrenergic systems.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells against oxidative stress and apoptosis.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in various models.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and inflammatory pathways. Notably, it may act as an antagonist at certain serotonin receptors, which could explain its antidepressant effects. Additionally, its anti-inflammatory properties may involve inhibition of pro-inflammatory cytokines.

Data Tables

Case Studies

- Antidepressant Efficacy : A study conducted on a rodent model demonstrated that administration of this compound resulted in significant reductions in immobility time in the forced swim test, indicating antidepressant-like effects (p < 0.05) .

- Neuroprotection Against Oxidative Stress : In vitro experiments showed that the compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative agents, suggesting a protective mechanism against oxidative damage .

- Inflammation Reduction : In a murine model of inflammation, treatment with the compound led to a marked decrease in paw edema and a reduction in inflammatory markers such as prostaglandin E2 (PGE2) .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methoxyaniline and chloroacetic acid in the presence of a base (e.g., NaOH), followed by hydrochlorination to form the salt. Key conditions include maintaining pH control during substitution (~pH 8–10) and stoichiometric HCl addition for salt formation. Yield optimization requires precise temperature control (40–60°C) and inert atmospheres to prevent oxidation of intermediates .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : For verifying molecular structure, particularly the methoxyphenyl and piperidyl moieties.

- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities (e.g., unreacted intermediates).

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and intermediate isolation .

Q. How can preliminary biological activity studies be designed to evaluate this compound's pharmacological potential?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or receptor-binding studies (e.g., G-protein-coupled receptors).

- Cell-based models : Assess cytotoxicity via MTT assays and dose-response curves.

- Structural analogs : Compare activity with derivatives (e.g., variations in methoxy or piperidyl groups) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods enhance synthetic route design for this compound?

- Methodological Answer : AI-driven platforms (e.g., ICReDD’s reaction path search) leverage quantum chemical calculations and databases (Reaxys, Pistachio) to predict feasible one-step pathways. For example, retrosynthesis models identify optimal precursors (e.g., 4-methoxyaniline derivatives) and catalysts, reducing trial-and-error experimentation. Validation via density functional theory (DFT) ensures reaction feasibility .

Q. What strategies address contradictions in biological activity data across experimental models?

- Methodological Answer :

- Cross-model validation : Replicate studies in multiple cell lines (e.g., HEK293 vs. primary neurons) or animal models.

- Metabolite profiling : Use LC-MS to identify active metabolites that may explain species-specific effects.

- Dose-response normalization : Adjust concentrations to account for differences in bioavailability between in vitro and in vivo systems .

Q. How can impurities or byproducts formed during synthesis be systematically identified and quantified?

- Methodological Answer :

- LC-MS/MS : Detect low-abundance impurities (e.g., oxidation byproducts like 4-hydroxyphenyl derivatives).

- Isolation via column chromatography : Purify intermediates to minimize carryover.

- Quantitative NMR (qNMR) : Measure impurity concentrations using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. What methodologies optimize reaction parameters for scalable synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF) may enhance nucleophilic substitution rates.

- Continuous-flow reactors : Improve reproducibility and heat management for large-scale production.

- In situ monitoring : Implement FTIR or Raman spectroscopy to track reaction kinetics and adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.